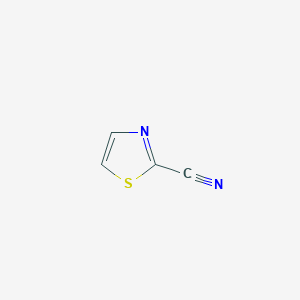

2-Cyanothiazole

Description

Properties

IUPAC Name |

1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568381 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-16-0 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanothiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyanothiazole (CAS No. 1452-16-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. We delve into its physicochemical properties, offering a detailed summary of available data. Two primary synthetic routes are meticulously detailed, providing step-by-step experimental protocols for both the traditional multi-step synthesis from 2-aminothiazole (B372263) and a modern, more direct approach utilizing cyanogen (B1215507) gas. Furthermore, this guide outlines standard characterization techniques, including FTIR, NMR, and mass spectrometry, complete with expected spectral data and their interpretation. Finally, the critical role of this compound as a precursor in the drug discovery workflow is illustrated, highlighting its utility in the synthesis of biologically active molecules.

Core Properties of this compound

This compound is a heterocyclic organic compound that features a thiazole (B1198619) ring substituted with a nitrile group at the 2-position.[1][2] It typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[2] Its aromatic nature and the reactivity imparted by the cyano group make it a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are included to provide a comprehensive profile.

| Property | Value | Source(s) |

| CAS Number | 1452-16-0 | [2] |

| Molecular Formula | C₄H₂N₂S | [2] |

| Molecular Weight | 110.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 203 °C | |

| Density | 1.33 g/cm³ | |

| pKa (Predicted) | -1.13 ± 0.10 | |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents. | [2] |

Safety and Handling

This compound is classified as a harmful substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Store in a cool, dry place away from oxidizing agents.[2]

Synthesis of this compound: Experimental Protocols

Two primary synthetic routes to this compound are prevalent in the literature. The traditional method involves a multi-step sequence starting from 2-aminothiazole, while a more recent, expeditious method utilizes cyanogen gas.

Traditional Synthesis via Sandmeyer and Cyanation Reactions

This classic route involves three main stages: the synthesis of 2-aminothiazole (if not commercially available), its conversion to 2-bromothiazole (B21250) via a Sandmeyer reaction, and finally, the cyanation of 2-bromothiazole.

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, controlling the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude 2-bromothiazole by vacuum distillation.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-bromothiazole (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 150-160 °C) under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Expeditious Synthesis from Cyanogen Gas and 1,4-Dithiane-2,5-diol[1]

This modern approach offers a more direct and efficient route to this compound from readily available starting materials. The reaction proceeds via an in-situ generation of cyanogen gas, which then reacts with 1,4-dithiane-2,5-diol (B140307).

-

Cyanogen Gas Generation (in a separate, connected flask): Prepare an aqueous solution of sodium cyanide (NaCN) and an aqueous solution of copper(I) sulfate (CuSO₄). Slowly add the NaCN solution to the stirred CuSO₄ solution. The generated cyanogen gas is then passed into the reaction vessel. Caution: Cyanogen gas is highly toxic.

-

Reaction: In a three-necked flask, dissolve 1,4-dithiane-2,5-diol (1.0 eq) in a suitable organic solvent (e.g., ethanol).

-

Bubble the generated cyanogen gas through the solution of 1,4-dithiane-2,5-diol. The reaction forms a partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

-

Dehydration: After the reaction is complete, add trimethylsilyl (B98337) chloride (TMSCl) to the reaction mixture and heat to facilitate the dehydration of the intermediate to form this compound.

-

Work-up and Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Characterization of this compound

The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands.

-

Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1500-1600 | C=N and C=C stretching | Thiazole ring |

| ~1300-1400 | C-H in-plane bending | Thiazole ring |

| ~1000-1200 | Ring stretching | Thiazole ring |

| ~700-900 | C-H out-of-plane bending | Thiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the thiazole ring and the position of the cyano substituent.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~3-4 | H-4 |

| ~7.8 | d | ~3-4 | H-5 |

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-2 |

| ~148 | C-4 |

| ~125 | C-5 |

| ~114 | C≡N |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), injected onto the GC column.

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 110. Key fragmentation patterns may include the loss of HCN (m/z = 83) and further fragmentation of the thiazole ring.

Role in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of a wide range of biologically active 2-aminothiazole derivatives.[3][4] The cyano group can be readily converted into other functional groups, such as an amino group (via reduction) or a carboxylic acid (via hydrolysis), providing a versatile handle for further molecular elaboration.

Drug Discovery Workflow Utilizing this compound

This workflow highlights the strategic importance of this compound as a starting point for generating large libraries of diverse compounds for biological screening. The subsequent hit-to-lead and lead optimization phases often involve iterative modifications of the thiazole scaffold, for which this compound provides a reliable and versatile entry point.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. This technical guide has provided a detailed overview of its properties, comprehensive protocols for its synthesis, and a clear outline of its characterization. The methodologies and data presented herein are intended to be a valuable resource for researchers and scientists working with this important chemical intermediate. The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecules with significant therapeutic potential.

References

- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1452-16-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Cyanothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothiazole is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and specialty chemical compounds. A thorough understanding of its solubility in various organic solvents is fundamental for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound, outlines a general experimental protocol for precise solubility determination, and offers a visual representation of the experimental workflow.

Introduction

This compound (C₄H₂N₂S, CAS No. 1452-16-0) is a heterocyclic compound featuring a thiazole (B1198619) ring substituted with a nitrile group. This structural motif imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, and bioavailability in potential therapeutic applications. This guide aims to collate existing knowledge and provide a framework for its experimental determination.

Qualitative Solubility Profile

Current literature and supplier safety data sheets (SDS) provide a qualitative overview of this compound's solubility. It is generally described as being soluble in polar organic solvents and slightly soluble in water[1][2]. This general solubility is attributed to the polar nature of the thiazole ring and the cyano group, which can engage in dipole-dipole interactions with polar solvent molecules.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, toluene)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Equilibrate the mixtures for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectroscopy method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Solubility can also be expressed in other units such as grams per 100 g of solvent or moles per liter.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its qualitative profile indicates solubility in polar organic solvents. For researchers and professionals in drug development, the experimental determination of this data is crucial. The provided isothermal saturation method offers a robust and reliable approach to generate the necessary quantitative solubility data. This information is indispensable for the efficient design of synthetic routes, purification strategies, and the development of effective formulations.

References

The Synthesis and Discovery of 2-Cyanothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-cyanothiazole, a significant heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of both a recently developed, highly efficient synthetic route and the traditional, multi-step historical method. This whitepaper includes in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to serve as a practical resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Thiazole (B1198619) Moiety

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The thiazole ring is a key component in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a cyano group at the 2-position of the thiazole ring provides a versatile functional handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of complex pharmaceutical candidates.

Modern Synthesis: An Expeditious Route from Cyanogen (B1215507) Gas

A recent breakthrough in the synthesis of this compound offers a more efficient and atom-economical approach compared to traditional methods. This modern route, developed by Prieschl et al. in 2023, utilizes readily available starting materials, 1,4-dithiane-2,5-diol (B140307) and cyanogen gas, to produce the target molecule through a novel intermediate.[1]

Overall Reaction Scheme

The synthesis proceeds in a multi-step, one-pot sequence involving the formation of a key 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, which is then dehydrated to afford this compound.

Experimental Protocol: Modern Synthesis

Step 1: Formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

-

To a solution of 1,4-dithiane-2,5-diol in a suitable solvent (e.g., ethyl acetate), a catalytic amount of a tertiary amine base (e.g., triethylamine) is added.

-

Cyanogen gas is then introduced into the reaction mixture. The reaction progress is monitored by a suitable analytical technique such as HPLC or GC.

-

Upon completion, the reaction mixture containing the crude intermediate is typically used directly in the next step without isolation.

Step 2: Dehydration to this compound

-

A dehydrating agent, such as trimethylsilyl (B98337) chloride, is added to the crude reaction mixture from the previous step.

-

The reaction is stirred until the dehydration is complete.

-

The final product, this compound, is then isolated and purified using standard techniques such as distillation or column chromatography.

Quantitative Data: Modern Synthesis

| Step | Starting Materials | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 1,4-dithiane-2,5-diol | Cyanogen gas, Triethylamine (cat.) | Ethyl Acetate | 60°C | 30 min | ~97% (HPLC yield of intermediate)[1] |

| 2 | 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile | Trimethylsilyl chloride | Ethyl Acetate | - | - | Overall yield of 55% over 4 steps (including derivatization)[1] |

Synthetic Pathway Diagram: Modern Synthesis

Historical Synthesis: A Multi-Step Approach from 2-Aminothiazole (B372263)

The traditional and more established route to this compound is a multi-step sequence that begins with the synthesis of 2-aminothiazole. This is followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, which is subsequently displaced by a cyanide group. While generally reliable, this method is considered less efficient than the modern approach due to the number of steps and the use of potentially hazardous reagents.

Overall Reaction Scheme

This historical synthesis involves three key transformations: the Hantzsch synthesis of 2-aminothiazole, the Sandmeyer bromination, and a nucleophilic cyanation.

Experimental Protocols: Historical Synthesis

Step 1: Hantzsch Synthesis of 2-Aminothiazole

-

Materials: Thiourea (B124793), chloroacetaldehyde (B151913) (50% aqueous solution), water, sodium bicarbonate.

-

Procedure: In a round-bottom flask, dissolve thiourea in water with gentle warming. After cooling to room temperature, slowly add the chloroacetaldehyde solution. An exothermic reaction will occur. Heat the mixture at 80-90°C for 2 hours. Cool the reaction in an ice bath and neutralize with a saturated sodium bicarbonate solution to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.[2]

Step 2: Sandmeyer Reaction to 2-Bromothiazole (B21250)

-

Materials: 2-Aminothiazole, hydrobromic acid, sodium nitrite (B80452), copper(I) bromide.

-

Procedure: Suspend 2-aminothiazole in hydrobromic acid and cool to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. In a separate flask, prepare a solution of copper(I) bromide. Add the cold diazonium salt solution to the copper(I) bromide solution. The reaction mixture is then warmed to allow for the evolution of nitrogen gas. The product, 2-bromothiazole, is typically isolated by steam distillation or extraction.

Step 3: Cyanation of 2-Bromothiazole

-

Materials: 2-Bromothiazole, copper(I) cyanide, a high-boiling polar solvent (e.g., DMF, NMP).

-

Procedure: A mixture of 2-bromothiazole and copper(I) cyanide in a suitable solvent is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by distillation or chromatography.

Quantitative Data: Historical Synthesis

| Step | Starting Material | Key Reagents | Typical Yield |

| 1 | Thiourea, Chloroacetaldehyde | - | Good to excellent |

| 2 | 2-Aminothiazole | NaNO₂, CuBr | Moderate |

| 3 | 2-Bromothiazole | CuCN | Moderate to good |

Synthetic Pathway Diagram: Historical Synthesis

Spectroscopic Data for Key Compounds

Accurate characterization of intermediates and the final product is crucial for synthetic success. The following tables summarize the key spectroscopic data for the compounds involved in the synthesis of this compound.

2-Aminothiazole

| Technique | Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~6.93 (d, 1H), ~6.53 (d, 1H), ~6.86 (s, 2H, NH₂)[3] |

| ¹³C NMR | δ (ppm): ~168 (C2), ~138 (C4), ~107 (C5) |

| IR (KBr) | ν (cm⁻¹): ~3400-3100 (N-H stretching), ~1620 (N-H bending), ~1530 (C=N stretching) |

| MS (EI) | m/z (%): 100 (M⁺), 73, 58 |

2-Bromothiazole

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.61 (d, 1H), ~7.31 (d, 1H)[4] |

| ¹³C NMR | δ (ppm): ~143 (C2), ~143 (C4), ~122 (C5) |

| IR (neat) | ν (cm⁻¹): ~3100 (C-H stretching), ~1450, ~1300 (ring stretching) |

| MS (EI) | m/z (%): 165/163 (M⁺), 84 |

This compound

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.0 (d, 1H), ~7.6 (d, 1H) |

| ¹³C NMR | δ (ppm): ~145 (C4), ~130 (C2), ~125 (C5), ~113 (CN) |

| IR (neat) | ν (cm⁻¹): ~2240 (C≡N stretching), ~3100 (C-H stretching), ~1480, ~1320 (ring stretching) |

| MS (EI) | m/z (%): 110 (M⁺), 83 |

Applications in Drug Discovery

The 2-aminothiazole scaffold, the precursor in the historical synthesis of this compound, is a well-established pharmacophore found in numerous marketed drugs and clinical candidates. The conversion of the amino group to a cyano group, as in this compound, opens up new avenues for chemical modification. The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, allowing for the generation of diverse compound libraries for high-throughput screening. This versatility makes this compound an attractive starting material for the synthesis of novel bioactive molecules targeting a wide range of diseases.

Conclusion

This technical guide has detailed both a modern, efficient synthesis and the traditional, multi-step historical route to this compound. The recent development of the cyanogen gas-based method offers significant advantages in terms of atom economy and step efficiency, reflecting the ongoing innovation in synthetic organic chemistry. In contrast, the historical synthesis via 2-aminothiazole, while more laborious, has been a foundational method for accessing this important building block. By providing detailed experimental protocols, comparative data, and clear visual representations of these synthetic pathways, this guide aims to be a valuable resource for chemists and pharmaceutical scientists engaged in the design and synthesis of novel therapeutics. The strategic importance of the this compound scaffold ensures that its synthesis will remain a topic of interest and further refinement in the field of drug discovery.

References

- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

potential applications of 2-Cyanothiazole in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 2-Cyanothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of this compound derivatives, serving as a resource for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its analogs is a critical step in the exploration of their medicinal potential. Several synthetic routes have been developed, with recent advancements focusing on efficiency and cost-effectiveness.

A common traditional method for introducing the 2-cyano group involves the conversion of a 2-aminothiazole (B372263) to a 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by a copper-catalyzed cyanation.[1] However, more direct and efficient methods are now available.

A recently reported expeditious synthesis of this compound starts from the readily available 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas. This method proceeds through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate.

Experimental Protocol: Synthesis of this compound from 1,4-dithiane-2,5-diol and Cyanogen Gas[2][3]

Step 1: Generation of Cyanogen Gas ((CN)₂)

-

Procedure: A solution of sodium cyanide (NaCN) is added dropwise to a heated aqueous solution of copper sulfate (B86663) (CuSO₄). The generated (CN)₂ gas is then passed into the reaction vessel. For laboratory-scale synthesis, doubling the concentration of the reagents (e.g., 4 M NaCN and 2 M CuSO₄) can improve the efficiency of gas generation.[2][3]

Step 2: Synthesis of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

-

Procedure: 1,4-dithiane-2,5-diol is dissolved in a suitable solvent such as ethyl acetate (B1210297) (EtOAc). A base, for instance, N,N-diisopropylethylamine (DIPEA), is added. The generated cyanogen gas is then bubbled through the solution. The reaction is monitored by a suitable method like HPLC or GC. Upon completion, the intermediate can be isolated. An almost quantitative yield can be achieved in EtOAc at 60°C.[2]

Step 3: Dehydration to this compound

-

Procedure: The intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, is dehydrated using a dehydrating agent like trimethylsilyl (B98337) chloride (TMSCl) to yield this compound.[3]

Step 4: Further Functionalization (Example: Amidine Synthesis)

-

Procedure: The resulting this compound can be further converted to the corresponding amidine by reacting it with a suitable source of ammonia, such as ammonium (B1175870) chloride, often in the presence of a base.[2]

Below is a generalized workflow for the synthesis of this compound derivatives.

Medicinal Chemistry Applications

The this compound moiety is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of thiazole (B1198619) derivatives as anticancer agents.[4] While much of the research has focused on 2-aminothiazoles, some this compound-containing compounds have also shown promising cytotoxic activity against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(substituted)amino-1,3-thiazole derivative (4b) | Leukemia (HL-60) | 1.3 | [5] |

| 2-aminobenzothiazole-TZD derivative (20) | Liver (HepG2) | 9.99 | [6] |

| Colon (HCT-116) | 7.44 | [6] | |

| Breast (MCF-7) | 8.27 | [6] | |

| Thiazole derivative (4c) | Breast (MCF-7) | 2.57 | [7] |

| Liver (HepG2) | 7.26 | [7] | |

| 2-aminothiazole-flavonoid hybrid (2) | Glioblastoma (U87 shCTRL) | 1.4 | [3] |

Mechanism of Action in Cancer:

The anticancer mechanisms of thiazole derivatives are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[6] Inhibition of VEGFR-2 signaling can thus starve tumors and inhibit their growth.

Below is a diagram of the VEGFR-2 signaling pathway, a potential target for anticancer this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 6. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Versatility of 2-Cyanothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Among its variedly substituted derivatives, the 2-cyanothiazole moiety has garnered significant attention as a pharmacophore with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibitory properties of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and development in this promising area.

Introduction to this compound Derivatives

Thiazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial to anticancer. The introduction of a cyano group at the 2-position of the thiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This often translates into enhanced potency and selectivity. This guide will systematically review the reported biological activities of this compound and closely related derivatives, providing a foundation for future drug design and discovery efforts.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of thiazole derivatives against a wide range of human cancer cell lines. While specific data for a large number of this compound derivatives is an emerging field, the broader class of substituted thiazoles, including those with cyano groups, has shown significant promise. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity of selected thiazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [1] |

| 2-aminothiazole (B372263) derivative 20 | H1299 (Lung) | 4.89 | [1] |

| 2-aminothiazole derivative 20 | SHG-44 (Glioma) | 4.03 | [1] |

| 2,4-disubstituted thiazole amide 28 | HT29 (Colon) | 0.63 | [1] |

| 2,4-disubstituted thiazole amide 28 | HeLa (Cervical) | 6.05 | [1] |

| Thiazolyl pyridine (B92270) with thiophene (B33073) 5 | A549 (Lung) | 0.452 | [2] |

| 2-(substituted)amino-1,3-thiazole 4b | Leukemia HL-60 | 1.3 ± 0.29 | [3] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and death.

Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade, ultimately leading to cell death.[1]

Caption: Simplified signaling pathway of apoptosis induction by thiazole derivatives.

In addition to apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[5] This prevents the cells from proceeding through division and can also lead to apoptosis.

References

Spectroscopic Profile of 2-Cyanothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyanothiazole (CAS RN: 1452-16-0), a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~8.3 - 8.5 | Doublet | ~3.0 - 4.0 | H-5 |

| ~8.0 - 8.2 | Doublet | ~3.0 - 4.0 | H-4 |

Solvent: CDCl₃ (predicted)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~145 - 150 | C-2 |

| ~140 - 145 | C-4 |

| ~125 - 130 | C-5 |

| ~110 - 115 | -CN |

Solvent: CDCl₃ (predicted)

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2250 | Strong | C≡N stretch |

| ~3100 - 3150 | Medium | C-H stretch (aromatic) |

| ~1500 - 1600 | Medium to Weak | C=C and C=N ring stretching |

| ~1300 - 1350 | Medium | Aromatic C-N bond vibrations[1] |

| ~1113 - 1130 | Medium | C-H bending vibrations[1] |

| Below 700 | Medium to Weak | C-S stretch[1] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 83 | Medium | [M - HCN]⁺ |

| 57 | Medium | [C₃H₃S]⁺ |

| 51 | Medium | [C₃H₁N]⁺ |

Ionization Mode: Electron Ionization (EI) (predicted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

Sample Preparation:

-

KBr Pellet Method: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

Data Acquisition (GC-MS with Electron Ionization):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated this compound enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

The Cyano Group in 2-Cyanothiazole: A Hub of Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-cyanothiazole scaffold is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the thiazole (B1198619) ring, combined with the versatile reactivity of the cyano group, makes it a powerful synthon for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, focusing on key transformations including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions. This document details the electronic properties that govern this reactivity and provides both established and illustrative experimental protocols for the synthetic chemist.

Electronic Properties of this compound

The reactivity of the cyano group in this compound is intrinsically linked to the electronic structure of the parent heterocycle. The thiazole ring, containing both an electron-donating sulfur atom and an electron-accepting imine nitrogen, creates a unique electronic environment. Computational studies have shown that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound are delocalized across the entire molecule.[1] Notably, these frontier orbitals exhibit significant antibonding character with respect to the carbon-nitrogen triple bond of the cyano group.[1] This delocalization and antibonding nature influence the electrophilicity of the nitrile carbon, making it susceptible to a range of chemical transformations.

Key Reactions of the Cyano Group

The cyano group of this compound can undergo several fundamental transformations, making it a versatile handle for molecular elaboration. The primary reaction pathways include nucleophilic addition, hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition to form heterocyclic systems like tetrazoles.

Figure 1: Key reaction pathways of the cyano group in this compound.

Nucleophilic Addition and Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile function provides a direct route to 2-thiazolecarboxamides and 2-thiazolecarboxylic acids, which are important intermediates in drug discovery. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, typically under acidic or basic conditions.

2.1.1. Formation of Thiazole-2-carboxamide

Partial hydrolysis of this compound yields thiazole-2-carboxamide. This transformation can be achieved under controlled acidic or basic conditions.

Illustrative Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

2.1.2. Formation of Thiazole-2-carboxylic Acid

Forcing the hydrolysis conditions (e.g., higher temperatures, prolonged reaction times) will lead to the full conversion of the cyano group to a carboxylic acid.

Illustrative Experimental Protocol (Base-Catalyzed Hydrolysis):

-

Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (10-20%, 5-10 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The precipitated thiazole-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Reduction: Synthesis of 2-(Aminomethyl)thiazole

The reduction of the cyano group is a fundamental transformation that yields primary amines, which are crucial functionalities in many biologically active molecules. Strong hydride reagents are typically required for this conversion.

Illustrative Experimental Protocol (LiAlH₄ Reduction):

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction Execution: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser work-up). Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(aminomethyl)thiazole, which can be purified by distillation or column chromatography.

| Reducing Agent | Product | Typical Conditions | Notes |

| LiAlH₄ | Primary Amine | Anhydrous THF, reflux | Powerful, non-selective reagent. Reacts violently with protic solvents.[2][3] |

| NaBH₄ | No Reaction | Methanol/Ethanol | Generally not reactive enough to reduce nitriles.[4] |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine | High pressure, high temp. | Effective but may also reduce the thiazole ring under harsh conditions. |

Table 1: Comparison of common reducing agents for the conversion of this compound to 2-(aminomethyl)thiazole.

Addition of Organometallic Reagents: A Route to Ketones

Grignard reagents readily add to the electrophilic carbon of the nitrile group to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes a ketone, providing a valuable method for carbon-carbon bond formation.

Illustrative Experimental Protocol (Grignard Reaction):

-

Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to a freshly prepared Grignard reagent (R-MgBr, 1.1-1.5 eq) at 0 °C.

-

Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours or until completion as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The resulting mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude ketone can be purified by column chromatography on silica (B1680970) gel.

Cycloaddition Reactions: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[5][6] The tetrazole ring is a common bioisostere for carboxylic acids in drug design.[7]

Figure 2: General workflow for the synthesis of 2-(2H-tetrazol-5-yl)thiazole.

Illustrative Experimental Protocol (Tetrazole Formation):

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as ammonium chloride (1.5 eq) or a Lewis acid like zinc chloride (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of water. Acidify the aqueous solution with dilute hydrochloric acid to pH ~2, which will precipitate the tetrazole product. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Conversion to Amidines

The Pinner reaction, or related methodologies, can convert this compound into the corresponding amidine, a functional group of interest in medicinal chemistry due to its basicity and hydrogen bonding capabilities. A recent report detailed a high-yielding, two-step conversion from a crude solution of this compound.[8][9]

| Step | Reactants | Solvent | Conditions | Yield | Reference |

| 1 | This compound, Sodium Methoxide (B1231860) | Methanol | Room Temp. | - | [8][9] |

| 2 | Intermediate from Step 1, NH₄Cl | Methanol | Room Temp., overnight | 83% | [8][9] |

Table 2: Quantitative data for the synthesis of thiazole-2-carboximidamide hydrochloride from this compound.

Experimental Protocol (Amidine Formation): [8][9]

-

Reaction Setup: A crude solution of this compound (1.0 eq) is subjected to a solvent swap to methanol. Sodium methoxide (NaOMe) is then added.

-

Reaction Execution (Step 1): The reaction is stirred at room temperature.

-

Reaction Execution (Step 2): After the initial reaction, ammonium chloride (NH₄Cl) is added, and the mixture is stirred overnight at room temperature.

-

Work-up and Purification: The product, thiazole-2-carboximidamide hydrochloride, precipitates from the solution and can be isolated by filtration. The reported yield for this specific step is 83%.[8][9]

Conclusion

The cyano group of this compound is a highly versatile functional handle that provides access to a wide array of important chemical entities, including amides, carboxylic acids, primary amines, ketones, and tetrazoles. The electronic properties of the thiazole ring modulate the reactivity of the nitrile, making it an accessible and reactive electrophile. The protocols and data presented in this guide serve as a foundational resource for chemists aiming to leverage the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials. Further exploration into the nuanced reactivity of this scaffold will undoubtedly continue to yield innovative molecular designs.

References

- 1. arxiv.org [arxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Thiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and reactivity allow for a diverse range of functionalization through electrophilic and nucleophilic substitution reactions, making it a privileged scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive overview of these fundamental reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

Core Concepts: Reactivity of the Thiazole Ring

The thiazole ring exhibits a distinct pattern of reactivity owing to the presence of the electronegative nitrogen atom and the polarizable sulfur atom. This leads to a non-uniform distribution of electron density across the ring.

-

Electrophilic Substitution : The C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2] The order of reactivity for electrophilic substitution is generally C5 > C4 > C2. The presence of electron-donating groups (EDGs) at the C2 position further enhances the nucleophilicity of the C5 position, facilitating electrophilic substitution.[2]

-

Nucleophilic Substitution : The C2 position is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack.[2][3] This is particularly true when a good leaving group, such as a halogen, is present at this position. Ring activation, for instance, through the formation of a thiazolium salt, increases the electrophilicity of the ring and promotes nucleophilic substitution.[2]

-

Acidity of Ring Protons : The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This allows for deprotonation by strong bases to generate a nucleophilic C2-lithiated species, which can then react with various electrophiles.[2]

Electrophilic Substitution Reactions

Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The reaction's feasibility and outcome are influenced by the nature of the electrophile, the substituents present on the ring, and the reaction conditions.

Halogenation

Halogenation, particularly bromination, is a common electrophilic substitution reaction of thiazole.

Experimental Protocol: Bromination of 2-Amino-4-phenylthiazole (B127512)

This protocol describes the bromination of 2-amino-4-phenylthiazole at the C5 position.

-

Materials : 2-Amino-4-phenylthiazole, Bromine, Acetic Acid.

-

Procedure :

-

Dissolve 2-amino-4-phenylthiazole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-4-phenylthiazole.

-

Nitration

Nitration of the thiazole ring requires vigorous conditions due to the ring's relative deactivation towards strong electrophiles.

Experimental Protocol: Nitration of 2-Acetamidothiazole (B125242)

This protocol outlines the nitration of 2-acetamidothiazole to yield 2-acetamido-5-nitrothiazole.

-

Materials : 2-Acetamidothiazole, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure :

-

Add 2-acetamidothiazole (1 equivalent) portion-wise to a pre-cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation of thiazole is generally challenging and often requires activated substrates or specific catalysts. The reaction, when successful, typically occurs at the C5 position.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylthiazole (B1294427)

This protocol provides a general procedure for the acylation of 2-methylthiazole.

-

Materials : 2-Methylthiazole, Acyl chloride (e.g., Acetyl chloride), Lewis Acid Catalyst (e.g., Aluminum chloride), Dichloromethane (B109758) (anhydrous).

-

Procedure :

-

Suspend the Lewis acid catalyst (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 equivalents).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of 2-methylthiazole (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Summary: Electrophilic Substitution on Thiazole Derivatives

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Aminothiazole | Br₂ in CHCl₃ | Room Temp, 1h | 2-Amino-5-bromothiazole | 85 | N/A |

| 2-Acetamidothiazole | HNO₃/H₂SO₄ | 0-5 °C, 2h | 2-Acetamido-5-nitrothiazole | 75 | N/A |

| Thiazole | Hg(OAc)₂ | H₂O, Reflux | 2,4,5-Tris(acetoxymercuri)thiazole | High | [2] |

| 2-Methyl-4-phenylthiazole | NBS in CCl₄ | Reflux | 2-(Bromomethyl)-4-phenylthiazole | 60 | N/A |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the thiazole ring is a key transformation for introducing a wide range of functional groups, primarily at the C2 position.

Substitution of Halogens

Halogens at the C2 position of the thiazole ring are readily displaced by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution of 2-Chlorothiazole (B1198822) with an Amine

This protocol describes the reaction of 2-chlorothiazole with a primary or secondary amine.

-

Materials : 2-Chlorothiazole, Amine (e.g., Morpholine), Base (e.g., K₂CO₃), Solvent (e.g., DMF).

-

Procedure :

-

To a solution of 2-chlorothiazole (1 equivalent) in DMF, add the amine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

C2-Lithiation and Subsequent Electrophilic Quench

The acidity of the C2-proton allows for deprotonation with strong organolithium bases, creating a potent nucleophile that can react with a variety of electrophiles.

Experimental Protocol: Lithiation of Thiazole and Reaction with an Aldehyde

This protocol details the formation of a 2-thiazolylmethanol derivative.

-

Materials : Thiazole, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Aldehyde (e.g., Benzaldehyde).

-

Procedure :

-

Dissolve thiazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithiation.

-

Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Summary: Nucleophilic Substitution on Thiazole Derivatives

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Bromothiazole | Piperidine | 100 °C, 3h | 2-(Piperidin-1-yl)thiazole | 92 | N/A |

| 2-Chlorothiazole | Sodium methoxide | MeOH, Reflux | 2-Methoxythiazole | 85 | N/A |

| 2-Chlorothiazole | Thiophenol, K₂CO₃ | DMF, 80 °C | 2-(Phenylthio)thiazole | 90 | N/A |

| Thiazole | n-BuLi, then (CH₃)₂CO | THF, -78 °C to rt | 2-(Thiazol-2-yl)propan-2-ol | 80 | [2] |

Foundational Synthesis of the Thiazole Ring

The functionalization of the thiazole ring often begins with its synthesis. The Hantzsch and Cook-Heilbron syntheses are two of the most fundamental and versatile methods for constructing the thiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole (B1360104)

This protocol describes a classic example of the Hantzsch synthesis.

-

Materials : Chloroacetone (B47974), Thioacetamide (B46855), Ethanol (B145695).

-

Procedure :

-

Dissolve thioacetamide (1 equivalent) in ethanol.

-

Add chloroacetone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into water.

-

Make the solution basic by adding a concentrated solution of sodium hydroxide.

-

Extract the product with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

-

Purify the crude 2,4-dimethylthiazole by distillation.

-

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or related reagents.[4]

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of a 5-aminothiazole derivative.

-

Materials : Aminoacetonitrile (B1212223) hydrochloride, Carbon disulfide, Pyridine, Ethanol.

-

Procedure :

-

Dissolve aminoacetonitrile hydrochloride (1 equivalent) in a mixture of ethanol and pyridine.

-

Add carbon disulfide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The product, 5-amino-2-mercaptothiazole, often precipitates from the reaction mixture.

-

Collect the product by filtration, wash with cold ethanol, and dry.

-

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex mechanisms and experimental procedures involved in thiazole chemistry.

Signaling Pathways and Reaction Mechanisms

Caption: General mechanism of electrophilic substitution on the thiazole ring.

References

Modern Synthetic Approach: From 1,4-Dithiane-2,5-diol and Cyanogen Gas

An In-depth Technical Guide to the Precursors and Starting Materials for 2-Cyanothiazole Synthesis

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a significant building block in active pharmaceutical ingredients (APIs). The document details the necessary precursors, starting materials, and key experimental protocols for both modern and traditional synthetic pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

A recently developed, efficient synthesis provides a more direct and cost-effective route to this compound using readily available bulk chemicals. This method avoids the multiple steps and harsh reagents associated with traditional methods.[1][2]

Core Precursors and Starting Materials

The primary starting materials for this modern synthesis are:

-

1,4-Dithiane-2,5-diol (B140307): A commercially available bulk chemical.[1][2]

-

Cyanogen (B1215507) Gas ((CN)₂): A reactive and cost-effective reagent. It can be generated in situ or is commercially available in large quantities.[1][2]

Synthetic Pathway and Key Intermediates

The synthesis proceeds in two main stages, starting from the reaction of 1,4-dithiane-2,5-diol with cyanogen gas to form a novel, partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile. This intermediate is then dehydrated to yield this compound.[1][2] The overall process can be completed in four steps with a 55% yield.[1][2]

Experimental Protocols

In Situ Generation of Cyanogen Gas: Cyanogen gas can be prepared by the dropwise addition of a concentrated sodium cyanide (NaCN) solution (e.g., 4 M) to a heated aqueous solution of copper sulfate (B86663) (CuSO₄) (e.g., 2 M).[1][2] Reversing the order of addition (CuSO₄ to NaCN) can lead to lower yields.[1][2]

Synthesis of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (Intermediate):

-

A solution of 1,4-dithiane-2,5-diol and a base (e.g., triethylamine) in a suitable solvent is prepared.

-

The generated cyanogen gas is bubbled through this solution.

-

The reaction progress is monitored until completion.

Dehydration to this compound: The isolated intermediate is subjected to dehydration using a reagent like trimethylsilyl (B98337) chloride (TMSCl) to furnish the final this compound product.[1][2]

Quantitative Data Summary

| Parameter | Value | Notes |

| Overall Yield | 55% | Over 4 steps from starting materials.[1][2] |

| Intermediate Yield | 95-97% | Optimized conditions in Ethyl Acetate (EtOAc).[1] |

| Reaction Time (Intermediate) | 30 minutes | In EtOAc at room temperature.[1] |

| Reaction Temperature | 20-60 °C | Increasing temperature can improve yield and speed.[1] |

Solvent Optimization for Intermediate Formation: [1]

| Solvent | Assay Yield of Intermediate |

| Acetonitrile (MeCN) | 12% |

| Toluene (PhMe) | 15% |

| 2-Methyl-tetrahydrofuran (MeTHF) | 55% |

| Ethyl Acetate (EtOAc) | 95% |

Traditional Synthetic Approach: From 2-Aminothiazole (B372263)

Historically, this compound was produced through a multi-step sequence starting from the more readily available 2-aminothiazole. This route is generally considered less efficient due to the number of steps and the reagents involved.[2]

Core Precursors and Starting Materials

-

2-Aminothiazole: The primary starting material, which itself is typically synthesized via the Hantzsch thiazole (B1198619) synthesis.[2][3]

-

α-Halocarbonyl compounds and Thioureas: Precursors for the synthesis of 2-aminothiazole.[4][5]

Synthetic Pathway and Key Intermediates

The traditional pathway involves converting 2-aminothiazole into a leaving group at the 2-position, typically a halogen, which is then substituted by a nitrile group.

-

Diazotization (Sandmeyer Reaction): 2-Aminothiazole is converted to 2-bromothiazole (B21250).[2]

-

Cyanation: The 2-bromothiazole is then converted to this compound. This can be achieved through methods like a copper-catalyzed coupling with ferricyanide (B76249) or via an aldehyde intermediate after lithium-halogen exchange.[2]

Experimental Protocols

Hantzsch Synthesis of 2-Aminothiazole: This is a widely used method for forming the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thiourea.[4][5] Numerous variations exist, including one-pot syntheses from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[5]

Sandmeyer Reaction: This classic reaction converts the amino group of 2-aminothiazole into a diazonium salt, which is then displaced by a bromide ion to form 2-bromothiazole.

Cyanation of 2-Bromothiazole (Rosemund-von Braun Reaction): The displacement of the bromine atom with a cyanide group is typically achieved by heating 2-bromothiazole with a cyanide salt, often copper(I) cyanide (CuCN). This reaction often requires high temperatures and polar aprotic solvents.

Quantitative Data Summary

Yields for the traditional pathway are highly variable and depend on the specific substrates and conditions used for each step. The Hantzsch synthesis of substituted 2-aminothiazoles can achieve yields from 78-90%.[5] However, the subsequent Sandmeyer and cyanation reactions often result in lower overall yields compared to the modern route.

Summary and Comparison

| Feature | Modern Synthesis | Traditional Synthesis |

| Primary Precursors | 1,4-Dithiane-2,5-diol, Cyanogen Gas | 2-Aminothiazole (from α-halocarbonyls & thiourea) |

| Key Advantages | High efficiency, cost-effective, fewer steps | Utilizes a historically common starting material |

| Key Disadvantages | Uses toxic cyanogen gas (can be managed) | Step-inefficient, often lower overall yield |

| Overall Yield | ~55%[1][2] | Variable, generally lower |

This guide highlights the shift in synthetic strategy towards more efficient and direct methods for producing this compound. While traditional methods starting from 2-aminothiazole are well-established, the modern route using 1,4-dithiane-2,5-diol offers significant advantages in yield and process economy for industrial applications.

References

2-Cyanothiazole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety and handling information for 2-Cyanothiazole (CAS No. 1452-16-0), a key intermediate in pharmaceutical and chemical research.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3] Furthermore, prolonged or repeated exposure may cause damage to organs.[1][3]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302+H332 | Harmful if swallowed or if inhaled.[3] |

| H311 | Toxic in contact with skin.[3] | |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| H373 | Causes damage to organs through prolonged or repeated exposure.[3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H2N2S[3] |

| Molecular Weight | 110.14 g/mol [3] |

| Appearance | Solid[1] |

| Melting Point | 30.5°C[3] |

| Boiling Point | 202.5°C at 760 mmHg[3] |

| Solubility | Slightly soluble in water.[1] |

Experimental Protocols